molecular formula C24H23N3O3S2 B2397182 4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 850910-86-0

4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2397182
CAS No.: 850910-86-0
M. Wt: 465.59
InChI Key: LZBPABYZNVJCGQ-IZHYLOQSSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic small molecule featuring a benzothiazole core, a benzyl(methyl)sulfamoyl group, and a benzamide moiety, making it a complex heterocyclic compound of interest in medicinal chemistry and drug discovery research. Compounds with benzothiazole scaffolds are frequently investigated for their diverse biological activities and their ability to interact with various enzymatic targets. The specific research applications and mechanism of action for this compound require further experimental characterization. As with all research chemicals, this product is provided "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-3-27-21-11-7-8-12-22(21)31-24(27)25-23(28)19-13-15-20(16-14-19)32(29,30)26(2)17-18-9-5-4-6-10-18/h4-16H,3,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBPABYZNVJCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multi-step organic reactions. One common approach is the condensation of benzothiazole derivatives with benzamide precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The benzamide and benzothiazole moieties can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Differences : Replaces the benzyl(methyl)sulfamoyl group with cyclohexyl(ethyl)sulfamoyl and substitutes the benzothiazole ring with a furan-2-yl moiety.
  • Biological Activity : Exhibits antifungal activity against C. albicans but with altered potency compared to the target compound due to increased steric bulk from the cyclohexyl group .

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide

  • Structural Differences : Substitutes the benzyl(methyl)sulfamoyl group with dimethylsulfamoyl and introduces a bromo atom at position 6 of the benzothiazole ring.
  • Molecular Weight : 523.5 g/mol (higher due to bromine), with an XLogP3 of 4.8 , suggesting increased lipophilicity .

Benzothiazole Derivatives with Varied Substituents

4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide

  • Structural Differences : Features a butyl(methyl)sulfamoyl group and a methoxy substituent at position 4 of the benzothiazole ring.
  • Physicochemical Properties : Increased alkyl chain length (butyl) elevates XLogP3 (5.1 ) and molecular weight (~510 g/mol ), likely enhancing membrane permeability but reducing solubility .
  • Biological Implications : The methoxy group may improve metabolic stability compared to the target compound’s unsubstituted benzothiazole .

4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide

  • Structural Differences : Replaces the benzothiazole core with a simpler thiazole ring and substitutes the sulfamoyl group with methyl(phenyl)sulfamoyl .
  • Activity Profile : Demonstrates antibacterial activity, but the absence of the benzothiazole moiety reduces antifungal efficacy, highlighting the importance of the benzothiazole scaffold in targeting fungal enzymes .

Sulfamoyl-Benzamide Derivatives with Heterocyclic Modifications

N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide

  • Structural Differences : Incorporates an imidazole ring instead of benzothiazole and lacks the sulfamoyl group.

N-(Benzo[d]thiazol-2-yl)benzamide

  • Structural Differences : Simplifies the scaffold by omitting the sulfamoyl group and ethyl substitution on the benzothiazole.
  • Activity : Lacks antifungal activity, confirming the necessity of the sulfamoyl moiety for enzyme inhibition .

Comparative Data Table

Compound Name Core Structure Substituents (R1, R2) Molecular Weight (g/mol) XLogP3 Key Biological Activity
4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide Benzothiazole R1=Benzyl(methyl)sulfamoyl 481.6 4.2 Antifungal (C. albicans)
LMM11 1,3,4-Oxadiazole R1=Cyclohexyl(ethyl)sulfamoyl ~500 >5.0* Antifungal (C. albicans)
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide Benzothiazole R1=Dimethylsulfamoyl, R2=Br 523.5 4.8 Potential enhanced binding
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Thiazole R1=Methyl(phenyl)sulfamoyl ~420 3.5* Antibacterial
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole R1=None ~350 2.8 Anticancer

*Estimated based on structural analogues.

Key Research Findings

Sulfamoyl Group Critical for Antifungal Activity : Removal of the sulfamoyl group (e.g., in N-(Benzo[d]thiazol-2-yl)benzamide) abolishes antifungal effects, confirming its role in enzyme inhibition .

Benzothiazole vs. Thiazole : The benzothiazole core enhances antifungal specificity compared to simpler thiazole derivatives, likely due to improved π-π stacking with fungal targets .

Halogenation Effects : Bromine substitution () may enhance target binding via halogen bonds but increases molecular weight and metabolic stability concerns .

Biological Activity

4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound with potential applications in medicinal chemistry, particularly due to its unique structural features. This compound combines a benzamide moiety with a sulfamoyl group and a benzothiazole derivative, leading to diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C24H23N3O3S2
  • Molecular Weight : 465.6 g/mol
  • CAS Number : 850910-86-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, influencing key signaling pathways. Specific interactions with enzymes or receptors can lead to alterations in cellular responses and metabolic processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing benzothiazole and sulfonamide groups often demonstrate potent antibacterial and antifungal activities against various strains of bacteria and fungi.

CompoundActivityMIC (µg/mL)
Benzothiazole Derivative AAntibacterial0.12
Benzothiazole Derivative BAntifungal0.49

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly in inhibiting tumor cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Case Study : A study involving a series of benzothiazole derivatives found that certain structural modifications led to enhanced cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the inhibition of key proteins involved in cell cycle regulation.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various cell models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

  • Sulfonamide Group : Essential for antimicrobial activity.
  • Benzothiazole Moiety : Contributes to anticancer effects.
  • Substituents on Benzamide : Modifications can enhance bioactivity.

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for preparing this compound?

The synthesis involves three key steps: (1) formation of the benzothiazole core via cyclization of 2-aminobenzenethiol derivatives, (2) sulfamoylation using sulfamoyl chloride under anhydrous conditions, and (3) coupling with the benzamide moiety via nucleophilic acyl substitution. Critical parameters include:

  • Temperature control : Maintain ≤60°C during sulfamoylation to prevent decomposition .
  • Solvent selection : Use dimethylformamide (DMF) for solubility of intermediates; dichloromethane (DCM) for coupling reactions .
  • Catalysts : Triethylamine (TEA) is essential to neutralize HCl byproducts during amide bond formation .
    Yield optimization requires HPLC monitoring at each step to ensure purity >95% .

Basic: How can the compound’s structure be rigorously validated post-synthesis?

Combine multidimensional NMR (¹H, ¹³C, HSQC) to confirm:

  • Benzothiazole protons : Characteristic downfield shifts at δ 7.8–8.2 ppm for H-5 and H-6 .
  • Sulfamoyl group : Distinct ¹H NMR singlet for N-methyl (~δ 3.1 ppm) and benzyl protons (δ 4.3–4.5 ppm) .
    High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (C₂₃H₂₄N₃O₃S₂, calc. 466.12 g/mol) with <2 ppm error .

Basic: What preliminary biological assays are recommended to screen for activity?

  • Antibacterial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli (0.5–128 µg/mL), noting sulfamoyl derivatives often disrupt folate synthesis .
  • Anticancer : MTT assays on HeLa and MCF-7 cells (IC₅₀ determination), with comparisons to cisplatin controls .
  • Enzyme inhibition : Test inhibition of dihydrofolate reductase (DHFR) at 10–100 µM concentrations via UV-Vis kinetics .

Advanced: How can contradictory bioactivity data from analogs with different substituents be resolved?

Contradictions often arise from substituent electronic effects (e.g., electron-withdrawing groups on benzothiazole enhance antibacterial activity but reduce solubility). Mitigate by:

  • Comparative QSAR modeling : Use Hammett constants (σ) to correlate substituent electronic profiles with MIC values .
  • Solubility-adjusted assays : Normalize activity data using logP values (e.g., ethyl vs. allyl groups alter logP by ~0.5 units) .

Advanced: What methodologies enable structure-activity relationship (SAR) studies for the sulfamoyl-benzothiazole scaffold?

  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., methyl → ethyl → propyl on benzothiazole) and assay against DHFR .
  • Crystallography : Co-crystallize the compound with DHFR (PDB: 1RAE) to identify binding interactions (e.g., hydrogen bonds with Thr121) .
  • Free-energy perturbation (FEP) : Compute ΔΔG values for substituent changes to predict affinity trends .

Advanced: How can the compound’s mechanism of action against cancer cells be elucidated?

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
  • Flow cytometry : Quantify cell-cycle arrest (G1/S phase) and apoptosis (Annexin V staining) .
  • Mitochondrial targeting : Measure ΔΨm collapse via JC-1 dye and ROS production using DCFH-DA .

Advanced: What analytical challenges arise in quantifying the compound in biological matrices?

  • Solubility limitations : Use 10% DMSO in PBS for in vitro studies; for in vivo, employ nanoemulsions (e.g., Tween-80/lecithin) .
  • LC-MS/MS detection : Optimize mobile phase (0.1% formic acid in acetonitrile/water) and monitor transition m/z 467→214 .

Advanced: How can in silico modeling guide the design of analogs with improved selectivity?

  • Molecular docking (AutoDock Vina) : Screen against off-targets (e.g., carbonic anhydrase IX) to minimize cross-reactivity .
  • ADMET prediction : Use SwissADME to refine logP (<3), topological polar surface area (TPSA >90 Ų), and P-glycoprotein efflux ratios .

Advanced: What strategies stabilize the compound under physiological pH conditions?

  • pH stability assays : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Sulfamoyl groups degrade at pH <3; consider prodrugs (e.g., acetylated amines) .
  • Lyophilization : Formulate with mannitol (1:1 ratio) for long-term storage at −80°C .

Advanced: How does the benzothiazole moiety influence pharmacokinetic properties?

  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Benzothiazoles often undergo CYP3A4 oxidation; co-administer ketoconazole to inhibit metabolism .
  • Plasma protein binding (PPB) : Use equilibrium dialysis; benzothiazole derivatives typically show >90% PPB, requiring dose adjustments .

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